Cas no 2231672-81-2 (6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile)

6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile structure
2231672-81-2 structure
Product name:6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
CAS No:2231672-81-2
MF:C9H6ClN3
MW:191.617040157318
CID:4770482

6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
    • 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
    • Inchi: 1S/C9H6ClN3/c1-13-5-6(3-11)9-8(13)2-7(10)4-12-9/h2,4-5H,1H3
    • InChI Key: WERMLRAZJOISRH-UHFFFAOYSA-N
    • SMILES: ClC1C=NC2C(C#N)=CN(C)C=2C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 247
  • XLogP3: 1.4
  • Topological Polar Surface Area: 41.6

6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96172-5G
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
2231672-81-2 95%
5g
¥ 23,047.00 2023-03-06
Chemenu
CM388860-1g
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
2231672-81-2 95%+
1g
$1147 2023-01-19
Chemenu
CM388860-250mg
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
2231672-81-2 95%+
250mg
$688 2023-01-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96172-250mg
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
2231672-81-2 95%
250mg
¥3073.0 2024-04-22
Ambeed
A477747-1g
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
2231672-81-2 98%
1g
$1147.0 2024-07-28
Chemenu
CM388860-100mg
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
2231672-81-2 95%+
100mg
$458 2023-01-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96172-250MG
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
2231672-81-2 95%
250MG
¥ 3,075.00 2023-03-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96172-1 G
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
2231672-81-2 95%
1g
¥ 7,682.00 2021-05-07
Chemenu
CM388860-500mg
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
2231672-81-2 95%+
500mg
$917 2023-01-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96172-100 MG
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
2231672-81-2 95%
100MG
¥ 3,069.00 2021-05-07

Additional information on 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Introduction to 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (CAS No. 2231672-81-2)

6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 2231672-81-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a structural motif widely recognized for its biological activity and potential therapeutic applications. The presence of a chloro substituent and a nitrile group in its molecular framework imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.

The structural complexity of 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile arises from its fused ring system, which consists of a pyrrole ring connected to a pyridine ring. This bicyclic structure is particularly interesting because it can mimic the binding pockets of various biological targets, including enzymes and receptors. The chloro group at the 6-position and the nitrile group at the 3-position serve as key functional handles for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological properties.

In recent years, there has been growing interest in 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile due to its potential role in the development of novel therapeutic agents. Researchers have explored its utility as a precursor in the synthesis of small molecules targeting various diseases, including cancer, inflammation, and neurological disorders. The compound's ability to interact with biological macromolecules has made it a focal point in structure-based drug design efforts.

One of the most compelling aspects of 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is its versatility in medicinal chemistry. The nitrile group can be hydrolyzed to an amide or carboxylic acid, while the chloro substituent can undergo nucleophilic substitution reactions to introduce diverse functional groups. These reactivities have been leveraged to generate libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for drug development.

Recent studies have highlighted the pharmacological potential of 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile and its derivatives. For instance, researchers have demonstrated that certain analogs derived from this scaffold exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression. The compound's ability to modulate these enzymatic targets suggests its suitability for developing anticancer therapies. Additionally, preclinical studies have shown that some derivatives possess anti-inflammatory properties by interacting with specific signaling pathways involved in immune responses.

The synthesis of 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The construction of the pyrrolopyridine core typically requires cyclization reactions followed by functional group interconversions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and regioselectivity in these processes. The availability of efficient synthetic routes has facilitated the exploration of this compound's pharmacological landscape.

The chemical properties of 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile also make it an attractive candidate for computational studies. Molecular modeling techniques have been used to predict how this compound might bind to biological targets at the atomic level. These simulations provide valuable insights into its mechanism of action and help guide the design of more potent derivatives. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and bring new therapeutic agents to market more rapidly.

In conclusion,6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (CAS No. 2231672-81-2) represents a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features and reactivity patterns make it a versatile scaffold for developing novel drugs targeting various diseases. As our understanding of biological systems continues to evolve,6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile and its derivatives are likely to play an increasingly important role in advancing therapeutic interventions.

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Amadis Chemical Company Limited
(CAS:2231672-81-2)6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
A1080662
Purity:99%
Quantity:1g
Price ($):1032.0